molecular formula C6H11BrO B042867 1-Bromopinacolone CAS No. 5469-26-1

1-Bromopinacolone

Cat. No. B042867
CAS RN: 5469-26-1
M. Wt: 179.05 g/mol
InChI Key: SAIRZMWXVJEBMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromopinacolone has been involved in a variety of synthetic pathways, including those that involve its use as an active site-directed covalent inhibitor for enzymes such as acetylcholinesterase. It acts initially as a reversible competitive inhibitor and, with time, as an irreversible covalent inhibitor (Cohen et al., 1982). Furthermore, enantioselective bromination/semipinacol rearrangement strategies have been developed to synthesize β-bromoketones containing an all-α-carbon quaternary center, showcasing its utility in creating complex molecular structures (Hui Li et al., 2011).

Molecular Structure Analysis

Research has focused on understanding the detailed molecular structure of 1-Bromopinacolone and its derivatives. For example, studies on the insertion of elemental tellurium into the Csp3−Br and −I bonds of α-Bromo- and α-Iodopinacolone have provided insights into the structural dynamics and interactions within these molecules (A. Chauhan et al., 2007).

Chemical Reactions and Properties

1-Bromopinacolone participates in a variety of chemical reactions, illustrating its diverse chemical properties. For instance, it has been used in the synthesis of novel thermoresponsive micelles through graft copolymerization, indicating its role in forming complex polymeric structures (B. Massoumi et al., 2013). Additionally, its involvement in gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes showcases its utility in facilitating regioselective rearrangements (Yanzhao Wang et al., 2010).

Physical Properties Analysis

The study of 1-Bromopinacolone’s physical properties, such as its reactivity and stability under various conditions, is essential for its application in synthetic chemistry. Research on bromine and bromo-organic compounds in organic synthesis has highlighted the importance of understanding these properties for effective use in reactions (I. Saikia et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-Bromopinacolone, including its reactivity with different substrates and its role in various organic transformations, have been extensively studied. For example, its application in the practical synthesis of linear alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones from propargylic alcohols via bimetallic catalysis demonstrates its versatility in organic synthesis (L. Ye & Liming Zhang, 2009).

Scientific Research Applications

However, several studies have focused on the broader category of bromoalkanes, including 1-bromopropane, which are closely related to 1-Bromopinacolone. For instance, Han et al. (2008) found that 1-bromopropane induces macrophage activation and can potentially be inflammatory and have immunomodulating activity (Han, E., Hwang, Y., Lee, K., Jeong, T., & Jeong, H., 2008). Khan and O'Brien (1991) observed that 1-bromoalkanes deplete cellular GSH levels without causing cytotoxicity in isolated rat hepatocytes (Khan, S., & O'Brien, P., 1991).

Additionally, studies have shown that long-term exposure to 1-bromopropane can cause biochemical changes in the central nervous system, affecting glutathione levels and the wet weight of the cerebrum (Wang, H., Ichihara, G., Ito, H., Kato, K., Kitoh, J., Yamada, T., Yu, X., Tsuboi, S., Moriyama, Y., & Takeuchi, Y., 2003).

Safety And Hazards

1-Bromopinacolone is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing mist, gas, or vapors, and not to ingest . In case of contact, immediate medical attention is recommended .

Relevant Papers The paper titled “1-Bromopinacolone, an active site-directed covalent inhibitor for acetylcholinesterase” provides valuable insights into the properties and applications of 1-Bromopinacolone .

properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIRZMWXVJEBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203145
Record name 1-Bromopinacolone
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Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromopinacolone

CAS RN

5469-26-1
Record name Bromopinacolone
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Record name 1-Bromopinacolone
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Record name 5469-26-1
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Record name 1-Bromopinacolone
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Record name 1-bromo-3,3-dimethylbutan-2-one
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Record name 1-BROMOPINACOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
SG Cohen, DL Lieberman, FB Hasan… - Journal of Biological …, 1982 - ASBMB
1-Bromopinacolone, BrPin, acts initially as a reversible competitive inhibitor for acetylcholinesterase, KI=0.18 mM in hydrolysis of acetylcholine. Unlike bromoacetone, with time it acts as …
Number of citations: 20 www.jbc.org
E Salih, S Howard, SB Chishti, SG Cohen… - Journal of Biological …, 1993 - Elsevier
… electricus, led us * This work was supported by Contract DAMD 17-87-C-7170 of to evaluation of 1-bromopinacolone (BrPin) as anuncharged the United States Army Medical Research …
Number of citations: 10 www.sciencedirect.com
SG Cohen, E Salih, M Solomon, S Howard… - … et Biophysica Acta (BBA …, 1989 - Elsevier
1-Bromo-2-[ 14 C]pinacolone, (CH 3 ) 3 C 14 COCH 2 Br ([ 14 C]BrPin), was prepared from [1- 14 C]acetyl chloride and tert-butylmagnesium chloride with cuprous chloride catalyst, …
Number of citations: 17 www.sciencedirect.com
E Salih, SB Chishti, P Vicedomine, SG Cohen… - … et Biophysica Acta (BBA …, 1994 - Elsevier
… Our kinetic studies led to use of 1-bromopinacolone (BrPin), an alkylating agent with a tert-butyl substituent isosteric with the trimethylammonio group of acetylcholine. It acted initially as …
Number of citations: 13 www.sciencedirect.com
S Mohanraj, WT Ford, PJ Wooldridge… - The Journal of Organic …, 1988 - ACS Publications
… In a separate experiment the residue from reaction of 1-bromopinacolone with ammonia was treated with cold aqueous KOH and extracted with ether. Recrystallization of the recovered …
Number of citations: 3 pubs.acs.org
T ROSSI - 2011 - politesi.polimi.it
… The final Williamson ether synthesis of the latter with the primary halide 1-bromopinacolone has not given results in any of the different tried procedures. Williamson pilot syntheses with …
Number of citations: 0 www.politesi.polimi.it
HA Parish Jr, RD Gilliom - Carbohydrate Research, 1982 - Elsevier
… This intermediate undergoes an intramolecular redox reaction, generating dehydroascorbic acid and 1-bromopinacolone. As the reaction employed a large excess of L-ascorbic acid, …
Number of citations: 7 www.sciencedirect.com
SD Young, JM Wiggins, JR Huff - The Journal of Organic …, 1988 - ACS Publications
… In a separate experiment the residue from reaction of 1-bromopinacolone with ammonia was treated with cold aqueous KOH and extracted with ether. Recrystallization of the recovered …
Number of citations: 26 pubs.acs.org
K Zelinka, J Simbera, P Pazdera - Organic Preparations and …, 2014 - Taylor & Francis
… An alternate process involves the nucleophilic substitution of halogen of 1-chloro- or 1-bromopinacolone by alkali metal cyanide in protic solvents.Citation 8 – Citation 10 The third route …
Number of citations: 2 www.tandfonline.com
BA Sparling, RM Moslin, TF Jamison - Organic letters, 2008 - ACS Publications
… The coupling of 1-bromopinacolone proved general across a range of aldehyde … More sterically demanding 1-bromopinacolone derivatives were also effective; coupling reactions of 3-…
Number of citations: 39 pubs.acs.org

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